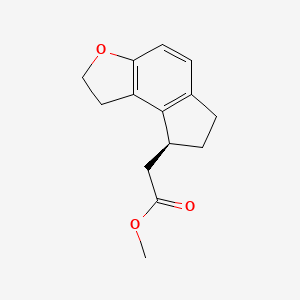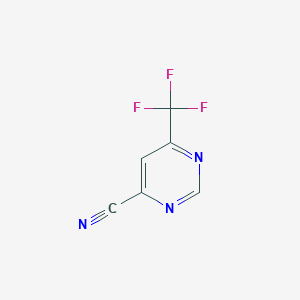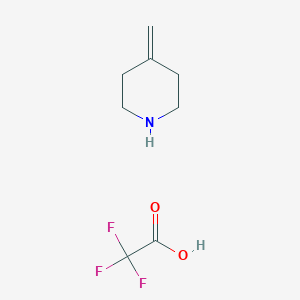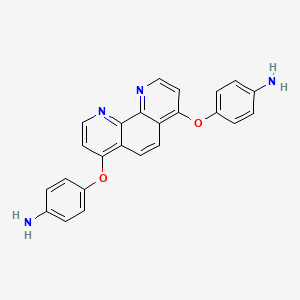
4,4'-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline
説明
科学的研究の応用
High-Performance Bio-Based Polyimides
Research by Jiang et al. (2022) discusses the synthesis of new bioderived diamines, including compounds related to the query compound, for the preparation of high-performance bio-based polyimides. These compounds were synthesized from natural citric acid, showcasing an innovative approach to creating sustainable materials with potential applications in various industries due to their biodegradability and high performance (Jiang et al., 2022).
Luminescent Materials and OLEDs
Carlson et al. (2002) investigated divalent osmium complexes with strong red phosphorescence for potential applications in organic light-emitting diodes (OLEDs). Their work involves derivatives of 1,10-phenanthroline, highlighting the use of these compounds in developing new materials for advanced optical and electronic devices (Carlson et al., 2002).
Advanced Electron Transport Materials
Bin et al. (2020) focused on improving the properties of 1,10-phenanthroline derivatives for use as electron transport materials (ETMs) in OLEDs. Their work underscores the importance of molecular engineering to enhance the thermal stability and electron mobility of these materials, which are crucial for the performance and durability of OLEDs (Bin et al., 2020).
Selective Cation Binding
Liu et al. (2005) synthesized podands based on 1,10-phenanthroline, demonstrating selective binding and inverse fluorescent behavior with magnesium ions. This research opens pathways for the development of selective sensors and molecular recognition systems (Liu et al., 2005).
Photocatalytic Degradation of Pollutants
Lu et al. (2021) utilized a derivative of 1,10-phenanthroline in the synthesis of coordination complexes for the photocatalytic degradation of organic dyes. This study illustrates the potential of such complexes in environmental applications, particularly in water purification technologies (Lu et al., 2021).
Detection of Fe3+ Ions
Liu and Liang (2021) reported on a Zn-based metal-organic framework incorporating 1,10-phenanthroline for the luminescence sensing of Fe3+ ions, highlighting its application in detecting metal ions in various contexts, including environmental monitoring and biomedical diagnostics (Liu & Liang, 2021).
特性
IUPAC Name |
4-[[7-(4-aminophenoxy)-1,10-phenanthrolin-4-yl]oxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c25-15-1-5-17(6-2-15)29-21-11-13-27-23-19(21)9-10-20-22(12-14-28-24(20)23)30-18-7-3-16(26)4-8-18/h1-14H,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTWISYBANXDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C3C=CC4=C(C=CN=C4C3=NC=C2)OC5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


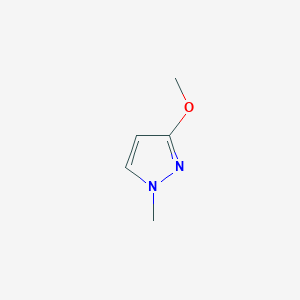
![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)
![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)

![Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3321510.png)
![2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane](/img/structure/B3321518.png)
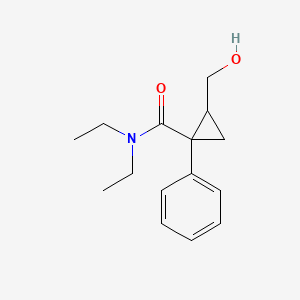
![Rupatadine fumarate impurity A [EP]](/img/structure/B3321529.png)
